Clofentezine-d8: A Technical Guide for Analytical Applications
Clofentezine-d8: A Technical Guide for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Clofentezine-d8
Clofentezine-d8 is the deuterium-labeled analog of Clofentezine, a tetrazine acaricide known for its efficacy as a mite growth inhibitor.[1][2] The parent compound, Clofentezine, primarily functions as an ovicide and larvicide by disrupting the developmental processes of mites.[2] Due to its stable isotopic labeling, Clofentezine-d8 serves as an ideal internal standard for quantitative analysis in various analytical chemistry applications, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its use allows for the precise quantification of Clofentezine in complex matrices by correcting for variations in sample preparation and instrument response.
Chemical and Physical Data
The fundamental properties of Clofentezine-d8 are crucial for its application as an analytical standard. A summary of these properties is provided below.
| Property | Value | Reference(s) |
| Chemical Name | 3,6-bis(2-chloro-3,4,5,6-tetradeuterio-phenyl)-1,2,4,5-tetrazine | [3] |
| CAS Number | 2732862-38-1 | [3] |
| Unlabeled CAS Number | 74115-24-5 | [3] |
| Molecular Formula | C₁₄D₈Cl₂N₄ | [3] |
| Molecular Weight | 311.20 g/mol | [3] |
| Accurate Mass | 310.0628 | [3] |
| Purity | >95% (HPLC) | [3] |
| Storage Temperature | +4°C | [3] |
| Format | Neat Solid | [3] |
Mechanism of Action: Inhibition of Chitin (B13524) Synthesis
Clofentezine's mode of action is the inhibition of chitin synthesis, a vital process for the development of the mite exoskeleton. The primary target of Clofentezine is the enzyme Chitin Synthase 1 (CHS1).[4] CHS1 is a transmembrane enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains, which are essential structural components of the cuticle. By inhibiting CHS1, Clofentezine disrupts the molting process in mite eggs and larvae, leading to mortality.
The following diagram illustrates the generalized pathway of chitin biosynthesis in arthropods and the point of inhibition by Clofentezine.
Metabolism of Clofentezine
Understanding the metabolism of the parent compound is crucial for interpreting analytical results, as the presence of metabolites can provide a more comprehensive picture of exposure. Studies in rats have identified two primary metabolic pathways for Clofentezine. The first involves hydroxylation of the phenyl rings, followed by conjugation. The second pathway involves the replacement of a chlorine atom with a methylthio group, which can also be followed by hydroxylation and conjugation.
Experimental Protocols
Clofentezine-d8 is primarily used as an internal standard in quantitative analytical methods. Below is a representative workflow and detailed methodologies for its application in LC-MS/MS analysis.
Analytical Workflow
The general workflow for the analysis of Clofentezine in a sample matrix using Clofentezine-d8 as an internal standard is outlined below.
Preparation of Standard Solutions
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Primary Stock Solution of Clofentezine-d8 (e.g., 100 µg/mL): Accurately weigh a precise amount of neat Clofentezine-d8 and dissolve it in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) to a known volume in a Class A volumetric flask.
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Working Internal Standard (IS) Solution (e.g., 1 µg/mL): Dilute the primary stock solution with the appropriate solvent to achieve the desired concentration for spiking into samples.
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Calibration Standards: Prepare a series of calibration standards by diluting a primary stock solution of unlabeled Clofentezine. Each calibration standard, blank, and quality control sample should be spiked with the same amount of the working IS solution.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticides from food matrices.
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Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add a known amount of the Clofentezine-d8 working IS solution.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) citrate sesquihydrate).
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Shake vigorously for 1 minute and centrifuge.
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Transfer an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (d-SPE) cleanup if necessary (e.g., using MgSO₄ and primary secondary amine (PSA)).
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Centrifuge and transfer the final extract for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
The following table provides typical starting parameters for the analysis of Clofentezine. These should be optimized for the specific instrument being used. The MRM transitions for Clofentezine-d8 are estimated based on the parent compound; the precursor ion is shifted by +8 Da, and the product ions are assumed to be the same. It is critical to optimize these transitions on the instrument in use.
| Parameter | Typical Value |
| LC Column | C18 (e.g., 100 x 2.1 mm, 2.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 5.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 500 °C |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clofentezine | 303.0 | 138.1 | ~12 |
| 303.0 | 102.1 | ~44 | |
| Clofentezine-d8 (IS) | 311.1 (Estimated) | 138.1 (Estimated) | Optimize |
| 311.1 (Estimated) | 102.1 (Estimated) | Optimize |
Note: The provided MRM transitions for the parent compound are from published methods.[4] The transitions for Clofentezine-d8 are predictive and require empirical validation.
Data Analysis and Quantification
Quantification is achieved by calculating the ratio of the peak area of the analyte (Clofentezine) to the peak area of the internal standard (Clofentezine-d8). A calibration curve is constructed by plotting these area ratios against the concentration of the unlabeled Clofentezine in the calibration standards. The concentration of Clofentezine in the unknown samples is then determined from this calibration curve.
Quality Assurance and Certificate of Analysis
For reliable and accurate results, it is imperative to use a certified analytical standard. Reputable vendors provide a Certificate of Analysis (CoA) with each batch of Clofentezine-d8. This document contains essential information, including:
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Certified Concentration: The exact concentration of the standard solution.
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Isotopic Purity: The percentage of the deuterated analog relative to any unlabeled or partially labeled species. This is critical for accurate quantification.
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Chemical Purity: The purity of the compound as determined by methods such as HPLC.
Researchers should always consult the CoA for the specific lot of Clofentezine-d8 being used to ensure the highest quality of data.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clofentezine-d8 | CAS 2732862-38-1 | LGC Standards [lgcstandards.com]
- 4. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
